molecular formula C22H25N3O4 B1223289 2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid

2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid

Cat. No. B1223289
M. Wt: 395.5 g/mol
InChI Key: NECDRBSBZMQGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[3-(4-morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid is a member of quinazolines.

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

A study revealed that derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, demonstrated antimicrobial and anticonvulsant activities. These compounds, including variants of the core structure of 2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid, showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria and fungi. Additionally, certain compounds displayed potent anticonvulsant activity, highlighting the versatility of this chemical structure in therapeutic applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antiviral Properties

Another significant application of derivatives of 2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid is their antiviral activity. In a study, novel 2,3-disubstitutedquinazolin-4(3H)-ones were synthesized and evaluated for their antiviral properties. Some of these compounds, particularly those with modifications to the core structure, exhibited notable antiviral activity against viruses like Herpes simplex and vaccinia virus, suggesting potential for development into antiviral drugs (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Synthesis Methods and Derivatives

Several studies have focused on developing efficient synthesis methods for derivatives of 2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid. These methods enable the production of a variety of compounds with potential biological activity. For instance, a study detailed the synthesis of derivatives using PEG-600 and various anhydrides, leading to compounds with different pharmacological properties (Rafeeq, Reddy, Reddy, Naidu, & Dubey, 2015).

Potential in Cancer Treatment

Research into 2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid derivatives has also explored their potential as anticancer agents. For example, a study involving the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues showed promising antitumor activity, indicating the therapeutic potential of these compounds in cancer treatment (Al-Suwaidan et al., 2016).

properties

Product Name

2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-[3-(3-morpholin-4-ylpropyl)-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid

InChI

InChI=1S/C22H25N3O4/c26-21-18-8-3-4-9-19(18)23-20(16-6-1-2-7-17(16)22(27)28)25(21)11-5-10-24-12-14-29-15-13-24/h1-4,6-9,20,23H,5,10-15H2,(H,27,28)

InChI Key

NECDRBSBZMQGEX-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4C(=O)O

Canonical SMILES

C1COCCN1CCCN2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid
Reactant of Route 2
2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid
Reactant of Route 3
2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid
Reactant of Route 4
2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid
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Reactant of Route 5
2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid
Reactant of Route 6
Reactant of Route 6
2-[3-[3-(4-Morpholinyl)propyl]-4-oxo-1,2-dihydroquinazolin-2-yl]benzoic acid

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